2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Description
This compound is a complex organic molecule with multiple functional groups. It contains a thiazolo[3,2-b][1,2,4]triazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms. This type of compound is often found in pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazolo[3,2-b][1,2,4]triazole ring and the introduction of the fluorophenyl groups. A similar compound, 2-(4-fluorophenyl)thiophene, has been synthesized via a palladium-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl groups and the thiazolo[3,2-b][1,2,4]triazole ring would likely have a significant impact on its shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiazolo[3,2-b][1,2,4]triazole ring and the fluorophenyl groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl groups and the thiazolo[3,2-b][1,2,4]triazole ring could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity : A study focused on the synthesis of compounds related to the one , including thiazolo[3,2-b]-s-triazole derivatives, revealing their potential antimicrobial activities (Mohan, 2002).
Structural Determination and Cytotoxic Agents : Research was conducted on structural analogs of this compound, highlighting their synthesis and potential as cytotoxic agents. This research involved synchrotron X-ray powder diffraction to determine the crystal structures of these novel compounds (Gündoğdu et al., 2017).
Antifungal and Apoptotic Effects : Another study delved into the antifungal and apoptotic effects of triazole-oxadiazole compounds against various Candida species. This research provides insights into the potency and safety of these compounds as antifungal agents (Çavușoğlu et al., 2018).
Anticancer Evaluation : The synthesis and anticancer evaluation of thiazolo[3,2-b][1,2,4]triazol-6-ones were investigated. This study explored their potential as anticancer agents on various human cancer cell lines (Lesyk et al., 2007).
Antimicrobial Activities : Research on novel triazole derivatives, related to the compound of interest, examined their antimicrobial activities. This included the synthesis of derivatives and screening for activity against Candida species and pathogenic bacteria (Altıntop et al., 2011).
Anti-inflammatory and Analgesic Agents : A study on thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen investigated their in-vivo anti-inflammatory and analgesic activities. This research offers insights into their potential as safer alternatives to traditional drugs (Doğdaş et al., 2007).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4OS/c21-15-5-1-13(2-6-15)11-18(27)23-10-9-17-12-28-20-24-19(25-26(17)20)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXXPJDFORXJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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